Adrenaline Impurity F

Description

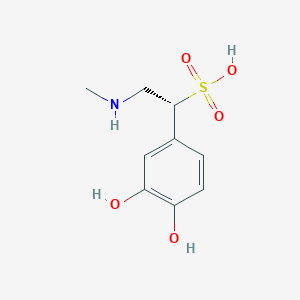

Contextualization of Adrenaline Impurity F as a Critical Degradation Product of Epinephrine (B1671497)

This compound, chemically known as (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a key degradation product of epinephrine. google.comingentaconnect.commdpi.combmj.com It is also referred to as Epinephrine Sulfonate. google.commdpi.com The formation of this impurity is a critical concern in the stability of epinephrine-containing pharmaceutical products. Its presence indicates a loss of potency of the active pharmaceutical ingredient (API) and raises questions about the safety profile of the drug product. google.com The degradation process can be influenced by various factors, including pH, temperature, and the presence of other substances like sulfites, which are often used as antioxidants in epinephrine formulations. google.comingentaconnect.com

| Attribute | Detail | Source |

|---|---|---|

| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | google.comingentaconnect.commdpi.com |

| Synonyms | Epinephrine Sulfonate, Adrenalinebeta-Sulphonate | google.comingentaconnect.commdpi.com |

| CAS Number | 78995-75-2 | google.comingentaconnect.commdpi.combmj.com |

| Molecular Formula | C9H13NO5S | google.comingentaconnect.commdpi.combmj.com |

| Molecular Weight | 247.27 g/mol | ingentaconnect.commdpi.combmj.com |

Importance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Formulation

Impurity profiling is a cornerstone of modern pharmaceutical development and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wikipedia.orgresearchgate.netresearchgate.netbritannica.com This process involves the identification, quantification, and characterization of impurities in APIs and finished drug products. wikipedia.orgumn.educjhp-online.ca The primary goal of impurity profiling is to ensure the safety, efficacy, and quality of pharmaceutical products. researchgate.netumn.edu

The presence of impurities, even at trace levels, can have significant consequences. cjhp-online.ca They can potentially alter the pharmacological activity of the drug, lead to the formation of toxic byproducts, or compromise the stability of the formulation. researchgate.netsielc.com Therefore, a thorough understanding and control of the impurity profile are essential throughout the drug development lifecycle, from initial synthesis to the final marketed product. researchgate.netsielc.com

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as Q3A for impurities in new drug substances and Q3B for impurities in new drug products, to ensure patient safety. wikipedia.org These guidelines necessitate the establishment of acceptance criteria for impurities and often require toxicological assessments for impurities present above certain thresholds. wikipedia.orggoogle.com

| Aspect | Description | Source |

|---|---|---|

| Ensuring Safety and Efficacy | Identifies and controls potentially harmful impurities that could affect patient health or the drug's therapeutic effect. | researchgate.netumn.edu |

| Regulatory Compliance | Meets the stringent requirements of global regulatory agencies like the FDA, EMA, and ICH. | wikipedia.orgresearchgate.netbritannica.comwikipedia.org |

| Process Optimization | Provides insights into the manufacturing process, allowing for improvements to minimize impurity formation. | researchgate.netumn.edu |

| Stability Assessment | Helps in understanding the degradation pathways of the API and establishing appropriate storage conditions and shelf-life. | umn.edusielc.com |

Historical Overview of Research into Epinephrine Degradation Products

The study of epinephrine degradation dates back to the early 20th century, shortly after its isolation and synthesis. nih.gov Early research recognized that epinephrine is an unstable molecule, particularly in aqueous solutions, where it is susceptible to oxidation upon exposure to air, light, and heat. google.com This oxidation process was observed to cause a characteristic discoloration of the solution, turning from pink to brown due to the formation of compounds like adrenochrome (B1665551) and melanin. google.com

The use of antioxidants, such as sodium bisulfite, became a common practice to stabilize epinephrine formulations. However, subsequent research revealed that while sulfites could prevent oxidation, they could also directly react with epinephrine to form other degradation products. google.com One of the most significant of these is epinephrine sulfonic acid (this compound). google.comresearchgate.net

Studies throughout the mid to late 20th century and into the 21st century have focused on identifying and quantifying these various degradation products. researchgate.netnih.govglaz-ing.com The development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), has been instrumental in separating and characterizing these impurities with high specificity. bmj.comresearchgate.netnih.gov This has allowed for a more detailed understanding of the complex degradation pathways of epinephrine, including racemization and sulfonation. google.comglaz-ing.com This body of research has been crucial in developing more stable epinephrine formulations and establishing appropriate quality control measures to ensure the safety and efficacy of this vital medication. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYGQMPOZGEFQL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-75-2 | |

| Record name | (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPINEPHRINE SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Nomenclature

Systematic Naming Conventions for Adrenaline Impurity F

The nomenclature of this compound follows established conventions of chemical naming, providing precise information about its molecular structure.

According to the International Union of Pure and Applied Chemistry (IUPAC) standards, the systematic name for this compound is (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid. pharmaceresearch.compharmaffiliates.comlgcstandards.com This name precisely describes the arrangement of its constituent atoms. The "(1R)" designation specifies the stereochemistry at the chiral center.

A more common and abbreviated name for this impurity is Epinephrine (B1671497) Sulfonic Acid. nih.govnih.govlgcstandards.com This name highlights its origin as a derivative of epinephrine where a sulfonic acid group has been added.

Another frequently used synonym is Adrenaline β-Sulphonate. lgcstandards.com This name indicates that the sulfonate group is attached to the beta-carbon of the adrenaline molecule's side chain.

Molecular Formula and Structure Elucidation

The molecular formula of this compound is C₉H₁₃NO₅S. pharmaceresearch.com This formula has been confirmed through various analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid pharmaceresearch.compharmaffiliates.comlgcstandards.com |

| Synonyms | Epinephrine Sulfonic Acid nih.govnih.govlgcstandards.com, Adrenaline β-Sulphonate lgcstandards.com |

| Molecular Formula | C₉H₁₃NO₅S pharmaceresearch.com |

| Molecular Weight | 247.27 g/mol nih.gov |

| CAS Number | 78995-75-2 pharmaceresearch.com |

This compound possesses a chiral center at the carbon atom bonded to the dihydroxyphenyl ring, the methylamino group, and the sulfonic acid group. The "(1R)" designation in its systematic name indicates a specific three-dimensional arrangement of these groups. This particular stereoisomer is derived from the naturally occurring and pharmaceutically used form of adrenaline, which is also the (R)-enantiomer.

A racemic mixture, which contains equal amounts of the (R) and (S) enantiomers, is also known and can be referred to as rac-Adrenaline EP Impurity F or (±)-Epinephrine sulfonic acid. pharmaffiliates.com The racemic form would exhibit different optical properties compared to the single enantiomer, specifically, it would not rotate plane-polarized light. The separation and analysis of these enantiomers can be achieved using chiral chromatography techniques.

Mechanistic Pathways of Formation

Sulfonation as a Primary Degradation Pathway

Sulfonation represents a direct chemical reaction between epinephrine (B1671497) and sulfite-based compounds, resulting in the formation of Adrenaline Impurity F. google.comgoogle.com This pathway is a significant concern in liquid epinephrine formulations, where potency can be substantially reduced due to this reaction. google.com

Pharmaceutical preparations of epinephrine often include antioxidants to prevent oxidative degradation. google.com Sulfite (B76179) and bisulfite salts, such as sodium metabisulfite (B1197395), are commonly used for this purpose. google.comnih.gov While effective at inhibiting oxidation, these excipients can directly react with the epinephrine molecule. google.comgoogle.com This reaction involves a nucleophilic attack from sulfite ions on the epinephrine molecule, leading to the formation of the biologically inactive sulfonic acid derivative, this compound. epo.orgresearchgate.net The degradation of epinephrine and the corresponding formation of ESA have been shown to be dependent on the concentration of sodium metabisulfite and the duration of heat exposure. nih.gov In fact, the presence of as little as 0.1% bisulfite can lead to faster degradation rates than seen in its complete absence in an oxygen-free environment. researchgate.net

The mechanism for the formation of this compound from epinephrine and bisulfite is complex and can follow different routes depending on the conditions. researchgate.net At a pH below 5, the reaction is thought to proceed via a parallel SN1 (unimolecular nucleophilic substitution) reaction. researchgate.net This mechanism involves a two-step process. wikipedia.org The first and rate-determining step is the loss of the hydroxyl group from the benzylic position of the epinephrine molecule, forming a carbocation intermediate. glaz-ing.comucsd.edu In the second step, this highly reactive carbocation is attacked by the nucleophilic sulfite ion to form the final product, this compound. wikipedia.orgglaz-ing.com The kinetics of sulfonation at pH values lower than 5 are first-order in adrenaline and zero-order in metabisulfite-related ions, which is consistent with an SN1 pathway where the formation of the carbocation is the slow step. researchgate.netglaz-ing.com

Interplay with Oxidative Degradation Pathways

The degradation of epinephrine is not limited to a single pathway. Sulfonation and oxidation are two competing processes whose interplay is largely dictated by the formulation's composition, particularly the presence of antioxidants.

The primary reason for adding sulfite excipients to epinephrine formulations is to prevent oxidation. google.comgoogle.com Epinephrine is highly sensitive to oxidation, which transforms it into colored compounds, thus diminishing its therapeutic efficacy and quality. google.comgoogle.com However, the very agents used to prevent oxidation—sulfites—are the reactants in the sulfonation pathway. google.com This creates a direct interplay: the inhibition of the oxidative pathway occurs at the cost of promoting the sulfonation pathway. Studies have shown that at high concentrations of metabisulfite, the formation of oxidative degradation products is prevented, but the degradation of epinephrine itself increases due to the formation of ESA. epo.org Therefore, a balance must be struck in formulations to minimize degradation from both pathways.

In the absence or at low concentrations of sulfite antioxidants, epinephrine is prone to auto-oxidation. google.comgoogle.com This oxidative pathway involves the conversion of epinephrine into o-quinones. google.com These intermediates can then undergo further reactions to form highly colored compounds. google.com The initial oxidation product is adrenochrome (B1665551), which imparts a pink or red color to the solution. google.comwikipedia.org Further oxidation and polymerization of adrenochrome leads to the formation of brown or black melanin-like compounds. google.comwikipedia.orgunl.edu The rate of this oxidative degradation is accelerated by increased pH, temperature, and the presence of light or metal ions. google.comgoogle.com

Interactive Data Tables

Table 1: Chemical Compound Information

| Compound Name | Synonyms | Chemical Formula | CAS Number |

| This compound | Epinephrine Sulfonic Acid (ESA); (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | C₉H₁₃NO₅S | 78995-75-2 synzeal.comchemicalbook.com |

| Adrenaline | Epinephrine; (R)-(−)-3,4-Dihydroxy-α-(methylaminomethyl)benzyl alcohol | C₉H₁₃NO₃ | 51-43-4 sigmaaldrich.comnacchemical.com |

| Adrenochrome | 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | C₉H₉NO₃ | 54-06-8 |

| Melanin | N/A (Polymer) | Not a single formula | N/A |

Table 2: Summary of Mechanistic Findings in Epinephrine Degradation

| Degradation Pathway | Key Reactants | Proposed Mechanism | Key Intermediates | Resulting Products | Influencing Factors |

| Sulfonation | Epinephrine, Sulfite/Bisulfite | SN1 (at pH < 5) | Carbocation | This compound (Epinephrine Sulfonic Acid) google.com | Presence of sulfite antioxidants, pH, temperature nih.govglaz-ing.com |

| Oxidation | Epinephrine, Oxygen | Auto-oxidation, Polymerization | o-quinones | Adrenochrome, Melanin google.comwikipedia.org | Exposure to light, air (oxygen), heat, metal ions, high pH google.comgoogle.com |

Racemization Phenomena and Link to Impurity F Formation

The conversion of the biologically potent L-epinephrine to its less active D-enantiomer, a process known as racemization, is a significant route of degradation that diminishes the therapeutic efficacy of epinephrine solutions. google.comnih.gov This process is mechanistically intertwined with the formation of epinephrine sulfonic acid.

The racemization of L-epinephrine to D-epinephrine is a well-documented degradation pathway in aqueous solutions. researchgate.net Kinetic studies have demonstrated that this process follows first-order kinetics with respect to the epinephrine substrate. researchgate.net The reaction is notably catalyzed by hydrogen ions, with the rate of racemization increasing significantly as the pH of the solution drops below 4. researchgate.net This suggests that acid-catalyzed racemization can be a major pathway for the loss of biological activity in epinephrine formulations stored at low pH. researchgate.net The degradation is accelerated by exposure to heat and light. researchgate.net

The mechanism of racemization for adrenaline derivatives is believed to proceed through a polar reaction mechanism under acidic conditions. acs.orgnih.gov Studies on aged adrenaline injection fluids have revealed the significance of this pathway; one analysis found that 10% of L-adrenaline was converted to D-adrenaline after only 4 years of storage, a faster rate than the 11 years it took for 10% of the adrenaline to be lost to oxidation. nih.gov This underscores that racemization can be a primary factor limiting the shelf-life of epinephrine products. nih.gov In some formulations, the D-epinephrine isoform is considered an impurity, with limits placed on its concentration over the product's shelf-life. google.comuscourts.gov

| Parameter | Finding | Source |

|---|---|---|

| Kinetics | Follows first-order law with respect to the substrate. | researchgate.net |

| Catalysis | Catalyzed by hydrogen ions; rate increases directly with free ion concentration (lower pH). | researchgate.net |

| pH Influence | Becomes an important route for loss of activity at pH values much below 4. A study on an adrenaline derivative showed a minimum racemization rate between pH 4 and 6. | researchgate.net |

| Significance | Can be a more rapid degradation pathway than oxidation. 10% conversion to D-adrenaline observed in 4 years. | nih.gov |

In many injectable epinephrine formulations, sodium bisulfite is added as an antioxidant to prevent oxidative degradation. google.com However, bisulfite can directly react with epinephrine to form the biologically inactive this compound, or epinephrine sulfonic acid (ESA). google.comacs.org The kinetics of this sulfonation reaction are complex and linked to the racemization process.

Studies have shown that the reaction between epinephrine and bisulfite proceeds through a combination of SN1 and SN2 mechanisms. acs.org

At pH values above 5, the reaction is predominantly a simple SN2 reaction, involving a direct attack of the sulfite ion on the epinephrine molecule. acs.org

Below pH 5, a parallel SN1 reaction pathway becomes significant. This pathway is believed to proceed through the same activated intermediate that is responsible for the racemization of epinephrine. acs.org This mechanistic link explains the observed zero-order dependency on bisulfite concentration for this portion of the reaction. acs.org

Long-term stability studies on L-adrenaline injections have confirmed the simultaneous occurrence of racemization and sulfonation. nih.govglaz-ing.com Using chiral HPLC methods, researchers have identified the primary degradation products in aged ampules as D-adrenaline, L-adrenaline sulfonate, and D-adrenaline sulfonate. nih.govglaz-ing.com Kinetic modeling of the degradation process revealed that after 2 years of storage, the content of the therapeutically active L-isomer could fall to as low as 85%, even while the total epinephrine content (L- and D-isomers) remained at 90% of the label claim. nih.govglaz-ing.com This indicates a significant conversion of L-epinephrine to D-epinephrine and the formation of sulfonated impurities.

| Time Point | L-Adrenaline Content | Total Adrenaline (L+D) | Identified Degradation Products | Source |

|---|---|---|---|---|

| 2 Years (Storage) | As low as 85% | ~90% | D-Adrenaline, L-Adrenaline Sulfonate, D-Adrenaline Sulfonate | nih.govglaz-ing.com |

The formation of this compound is therefore not a simple, single-pathway reaction but is coupled with the stereochemical instability of the epinephrine molecule itself. The conditions that favor racemization, particularly low pH, also facilitate a mechanistic pathway (SN1) for sulfonation. acs.org

Factors Influencing Adrenaline Impurity F Formation Kinetics

Environmental Stressors and Degradation Rates

External factors such as temperature, light, and oxygen can significantly accelerate the degradation of adrenaline, leading to the formation of impurities, including Adrenaline Impurity F.

Temperature Dependence of Formation

The rate of adrenaline degradation and subsequent formation of its impurities is highly dependent on temperature. Studies have shown that elevated temperatures can lead to a significant loss of adrenaline and a corresponding increase in the concentration of its degradation products. For instance, in injectable epinephrine (B1671497) solutions (0.1 mg/mL), cyclical heating at 65°C for 8 hours a day over a period of 12 weeks resulted in a 31% reduction in epinephrine concentration and a 225% increase in the concentration of epinephrine sulfonic acid (this compound) acs.org. In contrast, constant heating at the same temperature for 7 days led to the complete degradation of both epinephrine and its sulfonic acid derivative, indicating that the method and duration of heat exposure play a crucial role in the degradation pathway acs.org.

The heat of activation for the reaction between epinephrine and bisulfite to form the sulfonate has been determined to be approximately 24 kcal/mole at pH values above 5, highlighting the energy barrier that must be overcome for this degradation reaction to occur nih.gov.

Table 1: Effect of Cyclical Heating on Epinephrine and Epinephrine Sulfonic Acid (EPI-SA) Concentration acs.org

| Duration of Cyclical Heating (65°C, 8 hr/day) | Epinephrine (EPI) Concentration Change | Epinephrine Sulfonic Acid (EPI-SA) Concentration Change |

| 12 weeks | -31% | +225% |

Impact of Light Exposure (Photolytic Degradation)

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photolytic degradation of adrenaline. This process is significantly influenced by the presence of other substances in the formulation, such as sulfites. Sulfites, often added as antioxidants, have been shown to increase the photodegradation of epinephrine nih.gov. The mechanism is thought to involve the formation of adrenochrome (B1665551) sulfonate, which acts as a sensitizer, leading to the photoproduction of singlet oxygen. This reactive oxygen species then contributes to the degradation of epinephrine nih.gov. Protecting epinephrine solutions from light with wavelengths below 418 nm has been shown to prevent this photodegradation pathway nih.gov.

Influence of Oxygen/Air Exposure (Autooxidation)

Autooxidation is a major degradation pathway for adrenaline, involving the spontaneous oxidation of the catechol moiety in the presence of oxygen. This process is a multi-stage chain reaction driven by superoxide (B77818) radicals, particularly in alkaline conditions nih.gov. The rate of autooxidation is influenced by pH, with the anionic forms of the phenolic hydroxyl groups of adrenaline being more susceptible to one-electron reduction of oxygen nih.gov. The presence of antioxidants can inhibit this process, but the kinetics can be complex nih.gov. While autooxidation primarily leads to the formation of adrenochrome and other colored products, the oxidative environment can also indirectly influence the formation of other impurities.

Chemical Microenvironment Factors

The immediate chemical environment surrounding the adrenaline molecule, including pH and the presence of metal ions, plays a pivotal role in the kinetics of this compound formation.

pH Profile and its Effect on Sulfonation and Racemization Rates

The pH of an adrenaline solution is a critical factor controlling both sulfonation and racemization, two key degradation pathways.

Racemization, the conversion of the biologically active L-adrenaline to the less active D-adrenaline, is also significantly influenced by pH. The racemization of epinephrine is acid-catalyzed and follows first-order kinetics with respect to the drug concentration nih.gov. The rate of racemization increases as the pH decreases, particularly below pH 4 nih.gov. A study on an adrenaline derivative showed a minimum racemization rate at pH 4, with the rate increasing in more acidic conditions x-mol.com. Conversely, increasing the pH from 2.5 to 4.0 has been observed to decrease epinephrine racemization by about 60% or more.

Table 2: pH-Dependence of Adrenaline Degradation Pathways

| Degradation Pathway | pH Effect |

| Sulfonation (with bisulfite) | Rate increases with pH, particularly above pH 5. nih.gov |

| Racemization | Rate increases with decreasing pH, especially below pH 4. nih.gov |

Role of Metal Ions as Catalysts for Degradation

The presence of metal ions can catalyze the degradation of adrenaline. These ions can form complexes with adrenaline and facilitate its oxidation. Studies on an adrenaline derivative have shown that metal ions catalyze its hydrolysis in the following order of effectiveness: Fe³⁺ > Fe²⁺ > Mg²⁺ > Mn²⁺ > Ti³⁺ > Sr²⁺ > Zn²⁺ x-mol.com. This catalytic effect can lead to a rate enhancement of up to one order of magnitude at pH values of 1 and 5 x-mol.com. The interaction of metal ions with the catecholamine side chain is thought to be a key factor in their catalytic role in the autooxidation process.

Drug-Excipient Interactions Promoting Impurity F Formation

Excipients, while often considered inert substances included in pharmaceutical formulations to aid in manufacturing, stability, or administration, can participate in chemical or physical interactions with the active pharmaceutical ingredient (API). chineway.com.cnslideshare.net These interactions can lead to the degradation of the API, resulting in a loss of potency and the formation of impurities. ijnrd.orgjapsonline.com In the case of Adrenaline, specific excipients included to enhance its stability can paradoxically promote the formation of this compound, also known as Epinephrine Sulfonate. wikipedia.orggoogle.com This chemical interaction underscores the critical importance of understanding the complex interplay between a drug substance and the excipients chosen for its formulation. chineway.com.cn The formation of this compound is a recognized degradation pathway that can compromise the quality of epinephrine-containing products. google.comresearchgate.net

Specific Excipients (e.g., Sodium Metabisulfite (B1197395), EDTA) and Their Mechanistic Involvement

The stability of Adrenaline in solution is a significant concern, as the molecule is susceptible to degradation via oxidation, racemization, and interaction with other formulation components. researchgate.net To mitigate this, formulators often include excipients such as antioxidants and chelating agents. However, the very excipients intended to protect the API can be directly involved in degradation pathways.

Sodium Metabisulfite

Sodium metabisulfite is an inorganic salt frequently added to Adrenaline formulations as an antioxidant to prevent oxidative degradation and prolong the product's shelf life. wikipedia.orggoogle.comatamanchemicals.com Despite its role as a preservative, sodium metabisulfite is known to react directly with Adrenaline, leading to the formation of this compound, or epinephrine sulfonate. wikipedia.orggoogle.com This reaction represents a significant chemical incompatibility where the stabilizer becomes a reactant in a key degradation pathway. The amount of sodium metabisulfite used in a formulation is a critical factor; its concentration must be carefully controlled to minimize the formation of this sulfonate impurity while still providing adequate antioxidant protection. google.com

Furthermore, research has revealed a more complex role for sodium metabisulfite, particularly in the presence of light. Studies have shown that sodium metabisulfite can act as a photo-destabilizing agent for epinephrine. In experiments exposing epinephrine solutions to light, the degradation was significantly more pronounced in solutions containing sodium metabisulfite compared to those without it. nih.govresearchgate.net One study demonstrated that after two weeks of exposure to natural light, the concentration of epinephrine in a solution containing bisulfite dropped to 45.0% of its initial value, whereas the solution without bisulfite retained 95.6% of its initial epinephrine concentration. nih.govresearchgate.net The proposed mechanism for this photo-destabilization involves the conversion of superoxide radicals (O₂⁻) into highly reactive and damaging hydroxyl radicals (•OH) by bisulfite, accelerating the degradation of the Adrenaline molecule. nih.govresearchgate.net

The following table summarizes findings from a study investigating the effect of sodium metabisulfite on the stability of an epinephrine solution when exposed to irradiation from a xenon burner.

| Condition | % Epinephrine Remaining (Experiment 1) | % Epinephrine Remaining (Experiment 2) |

| With Sodium Metabisulfite | 64.5% | 60.1% |

| Without Sodium Metabisulfite | 89.3% | 91.3% |

| Data sourced from studies on the photodestabilization of epinephrine by sodium metabisulfite. nih.govresearchgate.net |

EDTA (Ethylenediaminetetraacetic Acid)

Ethylenediaminetetraacetic acid (EDTA) is included in some pharmaceutical formulations as a chelating agent. Its primary mechanism of action is to sequester di- and trivalent metal ions. patsnap.com The degradation of catecholamines like Adrenaline is known to be catalyzed by trace amounts of metal ions, which can be present in the formulation from raw materials or leached from container-closure systems. nih.govnih.gov

By binding these metal ions, EDTA forms stable, water-soluble complexes, rendering the ions chemically inert. patsnap.com This action helps to prevent the metal-catalyzed oxidation of Adrenaline, thereby enhancing its stability and extending the shelf life of the product. patsnap.com Unlike sodium metabisulfite, EDTA's role is protective and does not involve direct reaction to form Impurity F. Instead, its presence helps to mitigate other degradation pathways that could otherwise reduce the concentration of the active Adrenaline molecule.

Advanced Analytical Methodologies for Detection and Quantification

Development of Stability-Indicating Methods for Impurity F

Stability-indicating analytical methods are crucial in pharmaceutical analysis as they can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, thus providing a clear picture of the drug's stability over time. The development of such methods for Adrenaline Impurity F is a critical component of quality control for adrenaline-containing products. umn.edu

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the separation and quantification of this compound. daicelpharmastandards.com Its proficiency lies in its ability to resolve complex mixtures of the active ingredient and its related substances with high precision and accuracy.

The successful chromatographic separation of this compound from adrenaline and other potential impurities hinges on the selection of an appropriate stationary phase. Due to the polar nature of both adrenaline and its sulfonic acid impurity, a variety of column chemistries have been successfully employed.

Mixed-Mode Chromatography: This approach has proven particularly effective. Columns such as Primesep 100, Primesep SB, and Obelisc N utilize a combination of retention mechanisms. daicelpharmastandards.comresearchgate.netresearchgate.net For instance, the Primesep 100 column retains adrenaline through a combination of reversed-phase and cation-exchange interactions, while the more polar this compound is retained primarily by a weak reversed-phase mechanism. researchgate.net Similarly, Obelisc N columns employ a combination of cation-exchange and hydrophilic interaction liquid chromatography (HILIC) to achieve separation. daicelpharmastandards.comresearchgate.net

Reversed-Phase Chromatography: Conventional reversed-phase columns, particularly those with C8 and C18 stationary phases, are also widely used. nih.gov To enhance the retention and improve the peak shape of these polar analytes on such columns, ion-pairing agents are often incorporated into the mobile phase. nih.gov

The choice of stationary phase is critical for achieving the necessary selectivity and resolution between the parent drug and Impurity F.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For the analysis of this compound, mobile phases typically consist of an aqueous component (often a buffer) and an organic modifier.

Organic Modifiers: Acetonitrile and methanol are the most commonly used organic solvents. nih.govresearchgate.net

Aqueous Phase and pH Control: The aqueous portion of the mobile phase often contains buffers to control the pH, which is crucial for managing the ionization state of the analytes and influencing their retention. Buffers such as monopotassium phosphate and ammonium formate have been utilized. daicelpharmastandards.comresearchgate.net

Ion-Pairing Agents: When using reversed-phase columns, ion-pairing agents like 1-heptanesulfonate can be added to the mobile phase to improve the retention and peak symmetry of the polar and ionizable this compound. nih.gov

Chromatographic conditions can be either isocratic, where the mobile phase composition remains constant throughout the run, or gradient, where the composition is varied to optimize the separation of compounds with different polarities. nih.govresearchgate.net

| Column Type | Stationary Phase | Mobile Phase Components | Detection |

|---|---|---|---|

| Mixed-Mode | Primesep 100/SB | Acetonitrile/Water with buffer | UV, ELSD, CAD, MS |

| Mixed-Mode HILIC | Obelisc N | Acetonitrile/Water with Ammonium Formate buffer (pH 3.0) | UV, ELSD, MS |

| Reversed-Phase | AQUASIL C18 | Monopotassium phosphate solution and Acetonitrile (gradient) | UV (210 nm) |

| Reversed-Phase | C8 | Acidic buffer with 1-Heptanesulfonate and Methanol | Electrochemical |

A variety of detection methods can be coupled with HPLC for the analysis of this compound, each offering different levels of sensitivity and selectivity.

Ultraviolet (UV) Detection: This is a common and robust detection method. This compound can be monitored at specific wavelengths, such as 210 nm, to ensure sensitive detection. researchgate.net

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds like catecholamines and their derivatives. It has been successfully used for the analysis of epinephrine (B1671497) and its impurities, including the sulfonic acid derivative. nih.gov

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are universal detectors that are not dependent on the chromophoric properties of the analyte. They are particularly useful when analyzing compounds that lack a strong UV chromophore and can be used for the detection of this compound. daicelpharmastandards.comresearchgate.net

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, LOD, LOQ

A developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation of HPLC methods for this compound encompasses several key parameters. A published study has demonstrated a validated HPLC method for the determination of epinephrine sulfonate (Impurity F) in epinephrine injection, providing the following performance characteristics:

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components.

Linearity: The method demonstrated a good linear relationship between the peak area and the concentration of epinephrine sulfonate in the range of 0.520 to 12.480 μg·mL⁻¹, with a correlation coefficient (R²) of 0.9998. researchgate.net

Accuracy: The accuracy of the method was confirmed by an average recovery of 103.04%. researchgate.net

Precision: The precision of the method is a measure of the repeatability of the analytical procedure.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. For this validated method, the LOD was 0.104 μg·mL⁻¹ and the LOQ was 0.520 μg·mL⁻¹. researchgate.net

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.520 - 12.480 μg·mL⁻¹ | researchgate.net |

| Correlation Coefficient (R²) | 0.9998 | researchgate.net |

| Average Recovery | 103.04% | researchgate.net |

| Limit of Detection (LOD) | 0.104 μg·mL⁻¹ | researchgate.net |

| Limit of Quantitation (LOQ) | 0.520 μg·mL⁻¹ | researchgate.net |

Structural Elucidation and Characterization Techniques

The unambiguous identification and structural confirmation of this compound are critical for its use as a reference standard in analytical testing. A combination of spectroscopic techniques is employed for this purpose. While detailed experimental data for this compound is often proprietary, reference standard providers typically supply a comprehensive Certificate of Analysis (CoA) that includes data from the following techniques to confirm the structure of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid. daicelpharmastandards.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the impurity. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are instrumental in elucidating the detailed molecular structure of this compound. These techniques provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its specific isomeric structure. daicelpharmastandards.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, which helps in confirming its chemical structure. daicelpharmastandards.com

The collective data from these techniques provide a comprehensive characterization and unequivocal confirmation of the structure of this compound.

Mass Spectrometry (MS, LC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the analysis of pharmaceutical impurities. When coupled with liquid chromatography (LC-MS), it allows for the separation of impurities from the active pharmaceutical ingredient (API) and other related substances before mass analysis. veeprho.com This technique provides precise molecular weight information, which is a primary step in impurity identification.

For this compound, which has the chemical name (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic Acid, mass spectrometry confirms its molecular weight of 247.27 g/mol , corresponding to its molecular formula, C₉H₁₃NO₅S. daicelpharmastandards.compharmaffiliates.com

Tandem mass spectrometry (LC-MS/MS) is further utilized to perform fragmentation analysis. umn.edu In this process, the impurity ion is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint that helps to confirm the identity of the impurity by elucidating the connectivity of its atoms.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic Acid | pharmaffiliates.compharmaffiliates.com |

| CAS Number | 78995-75-2 | daicelpharmastandards.compharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₉H₁₃NO₅S | daicelpharmastandards.compharmaffiliates.com |

| Molecular Weight | 247.27 g/mol | daicelpharmastandards.compharmaffiliates.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides definitive information about the chemical structure of molecules. For an impurity like this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are essential for unambiguous structural confirmation. daicelpharmastandards.compharmaffiliates.com

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. This allows for the mapping of the hydrogen atoms within the molecule's structure.

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the carbon skeleton of the impurity.

Together, these NMR techniques provide a complete picture of the molecular structure, confirming the identity of this compound as (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic Acid. This data is a critical component of the characterization data provided with reference standards for this impurity. daicelpharmastandards.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared Spectroscopy (FTIR), is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, with different functional groups absorbing at characteristic frequencies. For this compound, IR spectroscopy is used to confirm the presence of key functional groups that define its structure, such as:

Hydroxyl (-OH) groups on the catechol ring.

Amine (-NH) group from the methylamino side chain.

Sulfonic Acid (-SO₃H) group , which is the defining feature of this impurity.

This information complements the data from MS and NMR to provide a comprehensive structural confirmation. daicelpharmastandards.compharmaffiliates.com

Impurity Profiling Strategies

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance or product. This is essential for ensuring the safety, efficacy, and stability of pharmaceuticals. Impurities in adrenaline can originate from the manufacturing process or form during storage as degradation products. daicelpharmastandards.com

Comprehensive Identification and Quantification of Degradation Products

A primary goal of impurity profiling is to conduct a comprehensive analysis of all degradation products that may form over the product's shelf life. This is often achieved through forced degradation or stress studies, where the drug product is exposed to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition. nih.govresearchgate.net

Stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), are developed to effectively separate the parent drug from all potential degradation products. nih.govresearchgate.net These methods allow for the reliable quantification of each impurity. This compound, also known as epinephrine sulfonate, is a known degradation product that forms specifically in adrenaline formulations containing sulfite (B76179) antioxidants, such as sodium metabisulfite (B1197395). google.com Other common degradation products of adrenaline include adrenalone, d-epinephrine, and adrenochrome (B1665551). google.com

Table 2: Common Degradation Products of Adrenaline

| Impurity Name | Type | Notes |

|---|---|---|

| This compound (Epinephrine Sulfonate) | Degradation Product | Forms in formulations containing sulfites. google.com |

| Adrenalone | Degradation Product | Associated with oxidation. google.com |

| d-epinephrine | Degradation Product | Racemization product of l-epinephrine. google.com |

| Adrenochrome | Degradation Product | Oxidation product. google.com |

Comparative Impurity Analysis in Different Formulations or Stress Conditions

The impurity profile of an adrenaline formulation can vary significantly depending on its composition and the environmental conditions to which it is exposed. researchgate.net Comparative analysis is a key strategy to understand how different formulations or stress conditions affect the stability of the drug and the types and amounts of impurities formed.

For example, studies on dental anesthetic formulations containing epinephrine have evaluated the formation of degradation products under various stress conditions, including acidic and basic hydrolysis, oxidation, and metallic ion presence. researchgate.net By comparing the impurity profiles under these different conditions, researchers can identify the degradation pathways and the factors that accelerate them. This information is crucial for developing stable formulations. The presence and concentration of this compound, for instance, would be a key point of comparison between a sulfite-containing formulation and a sulfite-free formulation.

Table 3: Example of Comparative Impurity Analysis Under Forced Degradation (Based on semi-quantitative analysis of degradation products (DP) in epinephrine-containing anesthetic formulations)

| Stress Condition | DP-1 Level | DP-2 Level |

|---|---|---|

| Acidic Hydrolysis | ++ | + |

| Basic Hydrolysis | ++ | Not specified |

| Oxidative Degradation | +++ | +++ |

| Metallic Degradation | Not specified | Not specified |

Note: Semiquantitative analysis results: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%. Data adapted from forced degradation studies on epinephrine formulations. researchgate.net

This comparative approach helps to select appropriate excipients and packaging and to define proper storage conditions to minimize impurity formation throughout the product's lifecycle.

Research and Development Applications

Role of Adrenaline Impurity F in Pharmaceutical Stability Studies

The stability of adrenaline formulations is a critical aspect of their development and quality control, as adrenaline is known to be a relatively unstable compound susceptible to degradation. europa.eu this compound is a known degradation product of adrenaline, making its study essential for ensuring the safety and efficacy of adrenaline-containing medications. daicelpharmastandards.com

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products of a drug substance. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and varying pH levels to accelerate decomposition. nih.govresearchgate.net In the case of adrenaline, such studies have been instrumental in elucidating its degradation pathways, one of which leads to the formation of this compound (epinephrine sulfonate). nih.gov

Injectable solutions of adrenaline are particularly prone to degradation, with the oxidation of the catechol moiety being a primary pathway. nih.gov Studies have shown that under certain conditions, adrenaline can undergo sulfonation, leading to the formation of this compound. nih.govresearchgate.net By identifying and characterizing degradation products like Impurity F, researchers can develop a comprehensive understanding of how the drug product might change over time under various storage conditions. This knowledge is crucial for developing stable formulations and establishing appropriate analytical methods for quality control. researchgate.net

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often developed and validated to separate and quantify adrenaline from its degradation products, including Impurity F. nih.govresearchgate.net The development of such methods relies on the availability of pure reference standards of the impurities.

Long-term and accelerated stability studies are mandatory for determining the shelf-life and recommended storage conditions for a drug product. In these studies, the concentration of the active pharmaceutical ingredient (API) and its degradation products are monitored over time. google.com

Research on L-adrenaline injections has demonstrated that this compound, specifically L- and D-adrenaline sulfonate, is a key degradation product observed during long-term storage. nih.govresearchgate.net A chiral HPLC assay can be used to determine the content of L-adrenaline and its degradation products. nih.govresearchgate.net Kinetic modeling of the degradation data allows for the prediction of the drug's shelf-life. For instance, one study found that the lower acceptable limit of adrenaline content (90%) was reached after 2 years of storage, with the therapeutically active L-isomer concentration being as low as 85%. nih.gov

The presence of impurities like this compound can negatively impact the potency and shelf life of adrenaline products. daicelpharmastandards.com Therefore, regulatory bodies require rigorous monitoring of these impurities. The analysis of stability data helps in setting appropriate specifications for impurities in the final drug product.

Table 1: Key Findings from Stability Studies of Adrenaline

| Study Type | Key Findings | Analytical Method | Reference |

| Forced Degradation | Identification of this compound as a degradation product. | HPLC | nih.govresearchgate.net |

| Long-Term Stability | L- and D-adrenaline sulfonate (Impurity F) identified as degradation products. | Chiral HPLC, Mass Spectrometry | nih.govresearchgate.net |

| Accelerated Stability | Sodium metabisulfite (B1197395) showed better API recovery and lower levels of Impurity F. | HPLC | google.com |

Synthetic Approaches for this compound Reference Standards

The availability of well-characterized reference standards is a fundamental requirement for the accurate identification and quantification of impurities in drug substances and products. nih.gov

Reference standards for this compound are often not commercially available in large quantities and may need to be prepared via custom synthesis. synzeal.comsimsonpharma.com Companies specializing in pharmaceutical reference standards offer custom synthesis of this compound to meet the specific needs of analytical research and quality control laboratories. daicelpharmastandards.comaquigenbio.com

The synthesis of this compound involves complex chemical reactions to introduce the sulfonic acid group to the adrenaline molecule. Following synthesis, the compound must be rigorously characterized to confirm its identity and purity. Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the molecular structure. daicelpharmastandards.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. daicelpharmastandards.com

Infrared (IR) Spectroscopy: To identify functional groups. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): To assess purity. daicelpharmastandards.com

A detailed Certificate of Analysis (CoA) is provided with the synthesized reference standard, which includes all the characterization data. daicelpharmastandards.com This ensures the standard is suitable for its intended analytical purpose.

Reference standards for this compound are indispensable for several key activities in pharmaceutical development and quality control: aquigenbio.comsynzeal.com

Analytical Method Development and Validation: Reference standards are crucial for developing and validating analytical methods, such as HPLC, that can accurately and reliably detect and quantify this compound in adrenaline drug products. synzeal.comaquigenbio.com These methods must be specific, linear, accurate, precise, and robust.

Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity of any peak corresponding to this compound in the chromatogram of a drug product sample and to quantify its concentration. synzeal.comdaicelpharmastandards.com This ensures that the level of the impurity remains within the specified acceptance criteria throughout the product's shelf life.

Regulatory Submissions: Regulatory agencies like the FDA and EMA require comprehensive data on impurity profiles for new drug applications (e.g., ANDA, DMF). synzeal.comnih.govaquigenbio.com The availability and use of well-characterized reference standards are critical for generating the required data.

The European Pharmacopoeia (EP) provides reference standards for this compound, which are intended for use in laboratory tests as prescribed in the pharmacopoeia. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Applications of this compound Reference Standards

| Application | Purpose | Importance |

| Method Development | To establish a reliable analytical procedure for impurity detection. | Ensures the method is specific and accurate for quantifying Impurity F. synzeal.com |

| Method Validation | To confirm that the analytical method is suitable for its intended purpose. | A regulatory requirement to ensure data integrity. aquigenbio.com |

| Quality Control | Routine testing of drug products to monitor impurity levels. | Guarantees the safety and efficacy of the final product. daicelpharmastandards.com |

| Stability Studies | To track the formation of Impurity F over time. | Helps in determining the shelf-life of the drug product. researchgate.net |

Theoretical and Computational Studies

While experimental studies form the bedrock of understanding chemical compounds, theoretical and computational studies can provide valuable insights into their properties and behavior. As of a 2021 study, there was a lack of theoretical research specifically focusing on the properties of adrenaline crystals, either in their pure form or when doped with an impurity. aip.org

However, computational studies using methods like Density Functional Theory (DFT) have been performed on adrenaline itself. aip.org These studies investigate structural, electronic, optical, vibrational (IR and Raman), and thermodynamic properties. For instance, such calculations can predict the vibrational frequencies corresponding to different functional groups in the adrenaline molecule, which can be compared with experimental IR spectra. aip.org

Although direct computational studies on this compound are not widely reported in the initial search, the methodologies applied to adrenaline could be extended to its impurities. Such studies could, for example, help in:

Predicting the most stable conformation of the this compound molecule.

Calculating its spectroscopic properties to aid in its experimental identification.

Understanding the reaction mechanism and energetics of its formation from adrenaline.

In silico toxicity studies have been conducted on other degradation products of adrenaline, which can help in assessing the potential risks associated with these impurities. nih.gov A similar approach could be applied to this compound to evaluate its toxicological profile without extensive animal testing.

Molecular Modeling of Formation Mechanisms

Understanding the precise chemical reactions that lead to the formation of this compound is fundamental to controlling its presence in pharmaceutical products. The primary mechanism identified is the reaction of adrenaline with bisulfite ions, which are often added to adrenaline formulations as antioxidants.

A foundational study on this topic elucidated the kinetics and mechanism of the formation of epinephrine (B1671497) sulfonate. acs.org The research established that the formation of this compound proceeds through a nucleophilic addition of bisulfite to the quinone or quinone-like oxidation products of adrenaline. The catechol moiety of the adrenaline molecule is susceptible to oxidation, forming an ortho-quinone intermediate. This highly reactive intermediate is then attacked by the nucleophilic bisulfite ion, leading to the formation of the sulfonic acid derivative, this compound. The reaction is influenced by factors such as pH, temperature, and the concentration of both adrenaline and bisulfite.

Further long-term stability studies of L-adrenaline injections have corroborated these findings, identifying both L- and D-adrenaline sulfonate as significant degradation products. nih.gov These studies employed kinetic modeling to analyze the rates of formation of these sulfonated impurities alongside other degradation pathways like racemization. The research highlighted that the degradation of L-adrenaline is a complex process where sulfonation can be a major pathway, significantly impacting the potency of the active L-isomer over the product's shelf-life. nih.govresearchgate.net

While detailed Density Functional Theory (DFT) analyses specifically modeling the reaction pathways for this compound formation are not extensively available in public literature, the established chemical mechanism provides a strong basis for such computational studies. DFT analysis could, for instance, be used to calculate the energy barriers for the different steps in the proposed reaction mechanism, such as the oxidation of adrenaline to the quinone intermediate and the subsequent nucleophilic attack by bisulfite. Such theoretical studies are valuable for providing a deeper, quantitative understanding of the reaction energetics and transition states involved. General DFT studies have been performed on catecholamines, but not specifically on this sulfonation reaction. mdpi.comusask.cabvsalud.org

Table 1: Kinetic Modeling of Adrenaline Degradation Pathways

This table summarizes findings from a long-term stability study of L-adrenaline injections, illustrating the contribution of different degradation pathways.

| Degradation Product | Formation Pathway | Kinetic Model Findings | Reference |

| D-Adrenaline | Racemization | A significant pathway affecting the concentration of the active L-isomer. | nih.gov |

| L-Adrenaline Sulfonate | Sulfonation | Identified as a key degradation product, its formation rate was modeled. | nih.gov |

| D-Adrenaline Sulfonate | Sulfonation | Also formed, indicating sulfonation occurs with both isomers. | nih.gov |

Note: This table is based on qualitative findings reported in the study. Specific kinetic parameters were determined but varied between product batches.

Quantitative Structure-Activity Relationships (QSAR) in Impurity Formation (not toxicity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with a specific activity or property. nih.gov While widely used for predicting the toxicity of pharmaceutical impurities, QSAR can also be applied to predict the propensity of a drug substance to form specific types of impurities. nih.govpnrjournal.com This is achieved by identifying structural features or physicochemical properties that make a molecule more or less susceptible to a particular degradation reaction.

In the context of this compound, no specific QSAR models dedicated to predicting the rate or extent of its formation have been published. However, the principles of QSAR could be applied to this problem. A QSAR model for sulfonation propensity could be developed by studying a series of catecholamine derivatives and their reaction rates with bisulfite.

The development of such a QSAR model would typically involve the following steps:

Data Collection: Gathering experimental data on the formation rates of sulfonic acid impurities for a diverse set of compounds structurally related to adrenaline.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular shape, volume), and hydrophobic properties (e.g., logP).

Model Building: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a mathematical equation that links the molecular descriptors to the rate of impurity formation. acs.org

Validation: Rigorously testing the predictive power of the model using both internal and external sets of compounds that were not used in the model development. europa.eu

A validated QSAR model could then be used in a pharmaceutical development setting to:

Screen new drug candidates early in development to flag those with a high potential for forming sulfonic acid impurities.

Guide the design of more stable molecules by identifying and modifying the structural features that contribute to the degradation pathway.

Help in understanding the underlying mechanism of impurity formation by highlighting the key molecular properties that drive the reaction.

While the application of QSAR to impurity formation is a growing field, the development of robust models requires significant amounts of high-quality experimental data. nih.gov The absence of a specific QSAR model for this compound formation indicates an area for potential future research that could enhance the predictive control of this critical quality attribute in pharmaceutical manufacturing.

Regulatory and Quality Control Perspectives in Research

Adherence to Pharmacopoeial Standards (e.g., EP, USP) for Impurity Control

The control of impurities in pharmaceutical substances is a cornerstone of ensuring patient safety and product quality. Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide the legal and scientific benchmarks for the quality of medicines. sigmaaldrich.comlgcstandards.comlgcstandards.comsigmaaldrich.com For Adrenaline, these pharmacopoeias outline specific tests and acceptance criteria for impurities, including Adrenaline Impurity F. sigmaaldrich.comlgcstandards.comlgcstandards.comsigmaaldrich.com

This compound is recognized by the European Pharmacopoeia, which provides a reference standard for its identification and control. sigmaaldrich.comlgcstandards.comlgcstandards.comsigmaaldrich.com The EP monograph for Adrenaline specifies limits for this and other related substances, ensuring that their levels are kept below a threshold that would compromise the safety or efficacy of the drug product. google.com For instance, the specification for Impurity F in epinephrine (B1671497) injection in the EP can be as high as 15% of the Active Pharmaceutical Ingredient (API) amount. google.com The availability of a certified reference standard (CRS) for this compound is crucial for laboratories to accurately quantify its presence in a given sample. sigmaaldrich.comlgcstandards.comlgcstandards.comsigmaaldrich.com

The United States Pharmacopeia (USP) also sets forth standards for Adrenaline and its impurities. While the specific nomenclature may differ, the underlying principle of controlling impurities to ensure product quality remains the same. pharmaffiliates.com Adherence to these pharmacopoeial standards is mandatory for any pharmaceutical product to be marketed in the respective regions and is a critical component of the drug development and manufacturing process. aquigenbio.com

ICH Guidelines (Q1A(R2), Q3B(R2), Q6A) on Impurities in New Drug Products

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are globally recognized and implemented. These guidelines provide a unified standard for the European Union, Japan, and the United States, streamlining the regulatory process. ich.orgeuropa.euich.org

ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline outlines the requirements for stability testing, which is essential for identifying degradation products like this compound. europa.eumemmert.comtga.gov.auich.org Stability studies are designed to understand how the quality of a drug substance or drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.org These studies are critical for determining the shelf-life of a product and for identifying potential degradation pathways that could lead to the formation of impurities. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline specifically addresses the reporting, identification, and qualification of impurities in new drug products. ich.orgeuropa.eufda.govgmp-compliance.org It establishes thresholds for impurities, above which they must be reported, identified, and/or qualified. ich.orgfda.gov The guideline applies to degradation products of the drug substance or reaction products of the drug substance with an excipient or the container closure system. fda.gov

ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances This guideline provides a framework for setting specifications for new drug substances and products. europa.euich.orgeuropa.eu It works in concert with Q3B(R2) to ensure that all impurities are adequately controlled. fda.gov The specification for a new drug product should include a list of impurities, including degradation products, and their acceptance criteria. ich.org

Identification Thresholds and Qualification Requirements in a Research Context

In a research context, the identification and qualification of impurities are guided by the principles laid out in ICH Q3B(R2). ich.orgfda.govgmpinsiders.com The identification threshold is the limit above which a degradation product must be identified. ich.org For any unspecified degradation product, the general acceptance criterion should not be more than the identification threshold. gmpinsiders.com

The qualification threshold is the limit above which a degradation product must be qualified. ich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.org If the level of an impurity exceeds the qualification threshold, its safety must be justified. gmpinsiders.com This can be done through a variety of methods, including referencing available literature, conducting toxicology studies, or demonstrating that the impurity is also a significant metabolite in animal or human studies. pda.orgnih.gov

The specific thresholds for reporting, identification, and qualification are dependent on the maximum daily dose of the drug product, as detailed in the table below, based on ICH Q3B(R2) guidelines. ich.orggmpinsiders.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.25% |

| This table is a simplified representation based on ICH guidelines. Researchers should always refer to the most current version of the ICH Q3B(R2) for specific details and exceptions. |

Strategies for Impurity Control in Drug Development

A robust impurity control strategy is integral to the drug development process. registech.com This strategy should be proactive, aiming to understand and control impurity formation from the earliest stages of development. registech.com

Process Optimization to Minimize Impurity F Formation

The formation of this compound can be influenced by various factors in the manufacturing process. Process optimization is a key strategy to minimize its formation. registech.com This involves a thorough understanding of the chemical pathways leading to the impurity and identifying critical process parameters that can be controlled. aquigenbio.com For example, the interaction of Adrenaline with certain reagents or intermediates can be a source of impurity formation. registech.com By carefully selecting starting materials, controlling reaction conditions (e.g., temperature, pH), and implementing appropriate purification steps, the level of this compound can be significantly reduced. registech.comregistech.com

Formulation Design Considerations to Enhance Stability (excluding overage/dosage for patients)

Formulation design plays a crucial role in the stability of Adrenaline and minimizing the formation of Impurity F. google.compharmatimesofficial.com The choice of excipients is critical, as some may react with the active pharmaceutical ingredient (API) to form degradation products. pharmatimesofficial.com For instance, sulfite-containing antioxidants, while effective in preventing oxidation, can react with epinephrine to form epinephrine sulfonic acid (Impurity F). google.com Therefore, exploring alternative, non-sulfite antioxidants is a key formulation strategy. google.com

Other formulation strategies to enhance stability include:

pH Optimization: Maintaining an optimal pH range is critical for the stability of Adrenaline. pharmatimesofficial.com Buffering agents are used to control the pH and minimize degradation. pharmatimesofficial.com

Use of Complexing Agents: Agents like cyclodextrins can form inclusion complexes with Adrenaline, protecting it from degradation. google.com

Selection of Dosage Form: Solid dosage forms are generally more stable than liquid formulations. pharmatimesofficial.com

Impact of Container-Closure Systems on Impurity Generation

The container-closure system is the primary barrier protecting the drug product from the external environment. However, it can also be a source of impurities. lucideon.comthermofisher.com Leachables are chemical compounds that migrate from the container-closure system into the drug product under normal storage conditions. thermofisher.com These leachables can potentially react with the drug substance or excipients, leading to the formation of new impurities. lucideon.comwestpharma.com

Therefore, a thorough evaluation of the container-closure system is essential. This includes:

Extractables and Leachables (E&L) Studies: These studies are conducted to identify potential leachables by exposing the container-closure system to various solvents under exaggerated conditions (extractables) and then monitoring for their migration into the actual drug product over its shelf life (leachables). westpharma.comaccessiblemeds.orgcasss.org

Material Selection: Choosing appropriate materials for the container and closure is critical. Glass is often a preferred material for injectable products, but the potential for leachables from rubber stoppers or other components must be assessed. lucideon.comaccessiblemeds.org For plastic containers, the potential for migration of plasticizers or other additives is a concern. thermofisher.com

By carefully selecting and qualifying the container-closure system, the risk of impurity generation from this source can be minimized, ensuring the quality and safety of the final drug product.

Q & A

What analytical techniques are recommended for initial identification of Adrenaline Impurity F in drug substances?

Basic Research Question

For initial identification, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly used due to its ability to separate and quantify impurities. When higher sensitivity is required, liquid chromatography–tandem mass spectrometry (LC-MS/MS) provides molecular weight and fragmentation patterns for tentative identification . Ensure chromatographic conditions (e.g., column type, mobile phase) are optimized to resolve this compound from other impurities, referencing retention time (RT) and relative retention time (RRT) data .

How should researchers validate the specificity of analytical methods for this compound?

Basic Research Question

Specificity validation requires spiking drug substances/products with this compound at levels ≥ the quantitation limit (QL) and demonstrating resolution from the active pharmaceutical ingredient (API) and other impurities. Use stressed samples (e.g., acid/base hydrolysis, oxidation) to confirm method selectivity. Compare chromatograms of spiked vs. unspiked samples to verify no interference . Per ICH Q2(R2), specificity must also confirm that excipients or degradation products do not affect accuracy .

What advanced spectroscopic methods are employed for structural elucidation of this compound when reference standards are unavailable?

Advanced Research Question

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural characterization. NMR provides stereochemical and functional group information, while HRMS confirms molecular formula via exact mass. For trace impurities, hyphenated techniques like LC-NMR or LC-HRMS enable on-line structural analysis . If synthesis is infeasible, justify using computational tools (e.g., (Q)SAR) to predict toxicity and safety thresholds .

How can forced degradation studies be designed to predict the stability of this compound under various stress conditions?

Advanced Research Question

Design stress studies per ICH Q1A guidelines: expose the API to heat (e.g., 40–80°C), humidity (75% RH), acidic/basic conditions, and oxidative agents (e.g., H₂O₂). Monitor impurity formation using stability-indicating methods. Quantify degradation products and correlate their RRT/RRF values to this compound. Use kinetic modeling to predict shelf-life and degradation pathways .

What are the regulatory requirements for reporting thresholds of this compound in final drug products?

Basic Research Question

Per FDA guidelines, organic impurities ≥0.1% of the API content must be identified, characterized, and qualified. For this compound, include its name, structure (if available), and RRT in regulatory submissions. Total impurities should sum all quantifiable impurities above the QL, with justification for safety thresholds based on nonclinical/clinical data .

What toxicological assessments are necessary to establish safety thresholds for this compound in clinical formulations?

Advanced Research Question

Conduct in vitro genotoxicity assays (e.g., Ames test) and in vivo studies to determine no-observed-adverse-effect levels (NOAEL). For impurities exceeding ICH Q3A thresholds, perform carcinogenicity risk assessments using read-across data or (Q)SAR models. Justify limits via pharmacological/toxicological (pharm/tox) evaluations referenced in FDA guidance .

How should researchers handle batch-to-batch variability in impurity profiles when analyzing this compound?

Basic Research Question

Implement robust analytical procedures with system suitability tests (e.g., column efficiency, resolution) to minimize variability. Use statistical tools like control charts to monitor impurity levels across batches. If variability exceeds acceptable limits (e.g., ±5% RSD), investigate synthesis process parameters (e.g., reaction time, temperature) or storage conditions .

What strategies are recommended for synthesizing and characterizing this compound reference standards when synthesis is challenging?

Advanced Research Question

If synthesis fails, use preparative chromatography to isolate the impurity from stressed API samples. Characterize the isolated compound via NMR, HRMS, and infrared (IR) spectroscopy. If isolation is unfeasible, provide a detailed rationale (e.g., instability, stereochemical complexity) and rely on orthogonal analytical data (e.g., MS/MS fragmentation) for identification .

What statistical approaches are appropriate for resolving contradictory data in impurity quantification studies?

Basic Research Question

Apply hypothesis testing (e.g., Student’s t-test, ANOVA) to compare results from multiple batches or methods. Use confidence intervals (95% CI) to assess precision. For outliers, perform Grubbs’ test or leverage robust regression models. Ensure raw data (e.g., peak areas, integration parameters) are traceable and reproducible .

How can (Q)SAR modeling be integrated into impurity risk assessment for this compound?

Advanced Research Question

Use quantitative structure-activity relationship ((Q)SAR) tools to predict carcinogenicity or genotoxicity if experimental data are lacking. Validate predictions against databases like ToxCast or PubChem. Cross-reference with FDA-generated surrogates for read-across justifications, particularly for nitrosamine-like impurities .

Retrosynthesis Analysis